molecular formula C9H9NO3 B1333711 1-Isocyanato-3,5-dimethoxybenzene CAS No. 54132-76-2

1-Isocyanato-3,5-dimethoxybenzene

Cat. No.: B1333711
CAS No.: 54132-76-2
M. Wt: 179.17 g/mol
InChI Key: LEKQOUWMYSIQII-UHFFFAOYSA-N
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Description

1-Isocyanato-3,5-dimethoxybenzene, also known as 3,5-dimethoxyphenyl isocyanate, is an aromatic isocyanate compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 3 and 5 positions.

Preparation Methods

1-Isocyanato-3,5-dimethoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-dimethoxybenzoic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine. The reaction is typically carried out in toluene at elevated temperatures (around 80°C) overnight . After the reaction, the product is purified using silica gel column chromatography.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Isocyanato-3,5-dimethoxybenzene undergoes various chemical reactions, primarily involving the isocyanate group. Some common reactions include:

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-isocyanato-3,5-dimethoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urea or carbamate linkages in organic synthesis .

Properties

IUPAC Name

1-isocyanato-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-3-7(10-6-11)4-9(5-8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKQOUWMYSIQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371198
Record name 1-isocyanato-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54132-76-2
Record name 1-isocyanato-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54132-76-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) was dropwise added to a toluene solution containing 20 g of phosgene at 10° to 20° C. The resulting mixture was gradually heated and, after being refluxed for 30 minutes, cooled to room temperature. The solvent was removed by distillation under reduced pressure to give (3,5-dimethoxy)phenyl isocyanate (9.8 g). The thus obtained crude substance was added to a methanol solution (50 ml) containing triethylamine (1 g). The resultant mixture was allowed to stand at room temperature for 12 hours, poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography using a mixture of benzene and tetrahydrofuran as the eluent to give methyl N-(3,5-dimethoxyphenyl)carbamate (10.2 g) in a yield of 88% (calculated from the starting 3,5-dimethoxyaniline). M.P., 64.5°-65° C.
Quantity
8.4 g
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100 mL
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20 g
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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